N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoxadiazole ring, which is known for its fluorescence properties, making it useful in various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. One common method involves the reaction of o-phenylenediamine with nitrous acid to form the benzoxadiazole ring. This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group. The final step involves the reaction with phenylsulfonyl chloride to attach the phenylsulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Scientific Research Applications
N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound’s benzoxadiazole ring can interact with aromatic amino acids in proteins, leading to fluorescence emission. This property is exploited in various analytical techniques to study protein structure and function. Additionally, the sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE): Known for its use in HPLC derivatization and mass spectrometric quantification.
7-fluoro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide (DAABD-F): Used as a fluorogenic reagent in proteomic studies.
Uniqueness
N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its dual functional groups (phenylsulfonyl and sulfonamide), which provide unique chemical reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and sensitivity, such as in analytical chemistry and biomedical research .
Properties
Molecular Formula |
C14H14N4O5S2 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[2-(benzenesulfonamido)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H14N4O5S2/c19-24(20,11-5-2-1-3-6-11)15-9-10-16-25(21,22)13-8-4-7-12-14(13)18-23-17-12/h1-8,15-16H,9-10H2 |
InChI Key |
ZQNACADQESZPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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